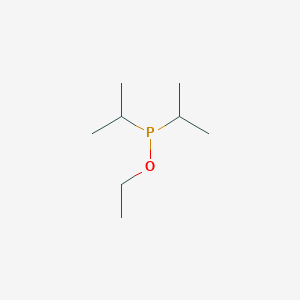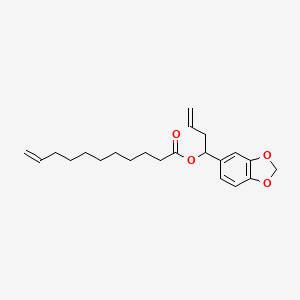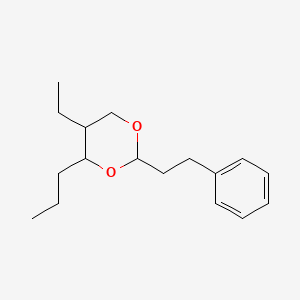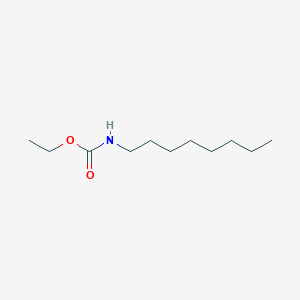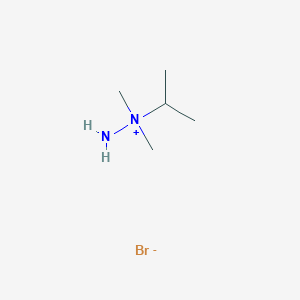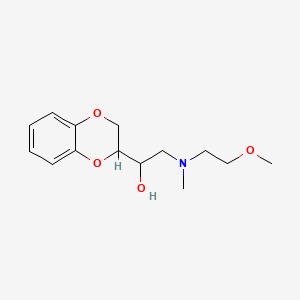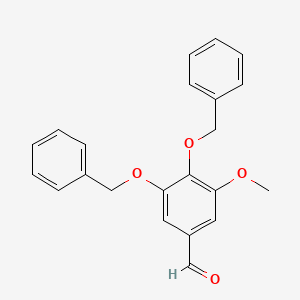
((Tetradecylimino)bis(methylene))diphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Tetradecylimino)bis(methylene))diphosphonic acid is a complex organic compound characterized by its unique structure, which includes a tertiary amine and multiple phosphonate groups. This compound is known for its significant role in various scientific and industrial applications due to its chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((Tetradecylimino)bis(methylene))diphosphonic acid typically involves the reaction of tetradecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Reaction of Tetradecylamine with Formaldehyde: This step involves the formation of an imine intermediate.
Reaction with Phosphorous Acid: The imine intermediate reacts with phosphorous acid to form the final product.
The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
((Tetradecylimino)bis(methylene))diphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phosphonate groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reactions: These reactions often involve halogenating agents and other electrophiles.
Major Products Formed
The major products formed from these reactions include phosphonic acids, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
((Tetradecylimino)bis(methylene))diphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone-related diseases.
Industry: It is used in the formulation of detergents, water treatment chemicals, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of ((Tetradecylimino)bis(methylene))diphosphonic acid involves its interaction with various molecular targets. The phosphonate groups can chelate metal ions, making it effective in inhibiting enzymes that require metal cofactors. Additionally, the compound can interact with cellular membranes and proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methylenediphosphonic acid
- Ethylenediphosphonic acid
- Nitrilotris(methylene)triphosphonic acid
Uniqueness
((Tetradecylimino)bis(methylene))diphosphonic acid is unique due to its long alkyl chain and tertiary amine group, which confer distinct chemical properties and reactivity compared to other diphosphonic acids. This uniqueness makes it particularly useful in applications requiring specific interactions with metal ions and organic molecules .
Eigenschaften
CAS-Nummer |
5995-34-6 |
|---|---|
Molekularformel |
C16H37NO6P2 |
Molekulargewicht |
401.42 g/mol |
IUPAC-Name |
[phosphonomethyl(tetradecyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C16H37NO6P2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23) |
InChI-Schlüssel |
ANMMXBKZQYAUII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCN(CP(=O)(O)O)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid](/img/structure/B14721315.png)
![32-{2-[(4-{4-[(32-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)amino]benzene-1-sulfonyl}anilino)methyl]-4-octylphenoxy}-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol](/img/structure/B14721317.png)
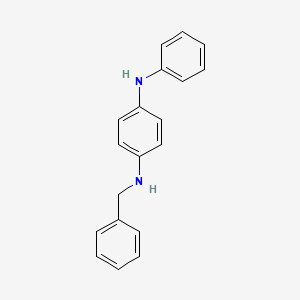


![2-Phenylnaphtho[1,2-B]furan](/img/structure/B14721332.png)
